Enhanced Lipophilicity Compared to Unsubstituted 4-Hydroxyquinolin-2(1H)-one
4-Hydroxy-3-methylquinolin-2(1H)-one exhibits a calculated XLogP3-AA of 1.1 [1], which is higher than that of the unsubstituted 4-hydroxyquinolin-2(1H)-one (XLogP = 0.8) [2]. This difference is attributed to the presence of the 3-methyl group, which increases the compound's hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 4-Hydroxyquinolin-2(1H)-one, XLogP = 0.8 |
| Quantified Difference | Δ = 0.3 units |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability and bioavailability, making this compound a potentially more favorable starting point for developing cell-permeable probes or drug candidates.
- [1] PubChem. (2025). 4-Hydroxy-3-methylquinolin-2(1H)-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-methylquinolin-2_1H_-one View Source
- [2] PubChem. (2025). 4-Hydroxyquinolin-2(1H)-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxyquinolin-2_1H_-one View Source
